5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Chemical Structure: The compound features a bicyclic system comprising a tetrahydrobenzothiophene ring fused to a pyrimidine-2,4-dione moiety. Its molecular formula is C₁₀H₁₀N₂O₂S, with an average molecular mass of 222.262 and a monoisotopic mass of 222.046299 . Synthesis: Synthesized via the Gewald reaction using cyclohexanone, ethyl cyanoacetate, sulfur, and a secondary amine, followed by formamide cyclization and phosphorous oxychloride treatment . Applications: Serves as a scaffold for antimicrobial, anticancer, and herbicidal agents, with derivatives showing activity in molecular docking studies .
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUBMOKRJJLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302751 | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27285-09-2 | |
| Record name | NSC153333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones using lithium iodide or sodium carbonate as catalysts . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazolopyrimidines.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Lithium iodide or sodium carbonate in DMSO.
Substitution: Various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as catalysts.
Major Products
Triazolopyrimidines: Formed through oxidative cyclization.
Substituted Thienopyrimidines: Formed through substitution reactions.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving thieno[2,3-d]pyrimidine derivatives. For instance, reactions with ethyl chloroacetate yield esters that can further react with different amines and aldehydes to form new derivatives with enhanced biological activities . The structural framework of this compound includes a fused benzothieno-pyrimidine system which is crucial for its biological interactions.
Biological Activities
The biological activities of 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been extensively studied:
- Antimicrobial Activity : Several derivatives have shown promising results against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
- Anticancer Properties : Research has indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .
- Anti-inflammatory Effects : Compounds derived from this structure have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation .
- Antidiabetic Potential : Some studies suggest that these compounds can act as aldose reductase inhibitors, which may help in managing diabetes by preventing complications associated with high glucose levels .
Therapeutic Applications
The therapeutic potential of 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is highlighted in several case studies:
- Case Study 1 : A derivative was tested for its ability to inhibit aldose reductase in diabetic rats. Results showed a significant reduction in blood glucose levels and associated complications compared to control groups .
- Case Study 2 : In vitro studies on cancer cell lines revealed that a specific derivative induced apoptosis through the mitochondrial pathway. This suggests potential for development as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to various biological effects . This inhibition can result in the suppression of cancer cell proliferation and other therapeutic outcomes.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Example : 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione (CAS 135481-57-1).
- Molecular Formula : C₁₄H₁₅N₃O₂ (MW 257.29) .
- Key Differences :
- Replaces the benzothiophene ring with a pyridine ring, altering electronic properties.
- The benzyl substituent increases lipophilicity (logP ~1.33) compared to the unsubstituted parent compound.
- Activity : Pyrido derivatives are explored for CNS targets due to improved blood-brain barrier penetration .
Pyrimido[4,5-d]pyrimidine-2,4-dione Analogs
Example : Synthesized via multicomponent reactions .
- Structural Feature : Contains an additional pyrimidine ring, creating a tricyclic system.
- Synthetic Route : Atom-efficient one-pot reactions, contrasting with the stepwise Gewald method .
- Electronic Properties: Higher HOMO energy (-6.2 eV vs. -7.1 eV for benzothieno analogs) suggests greater electron-donating capacity .
Substituent-Modified Derivatives
Examples :
- 4-(5,6-Dimethylbenzotriazol-1-yl)-2-ethyl derivative (CAS NA):
- 2-(Coumarin-3-yl) derivative (C₁₉H₁₄N₂O₃S):
Table 1: Key Properties of Selected Compounds
*Estimated via computational methods.
Biological Activity
5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a fused benzothieno-pyrimidine structure that contributes to its unique biological properties. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. For instance, the Gewald reaction has been employed to synthesize various derivatives of this compound, enhancing its biological profile .
Biological Activities
The biological activities of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione are diverse and include:
- Antiproliferative Activity : Compounds derived from this scaffold have shown potent antiproliferative effects in various cancer cell lines. For example, one derivative demonstrated an IC50 value of 9.0 nM against the MDA-MB-435 cancer cell line .
- Microtubule Depolymerization : The compound has been identified as a microtubule depolymerizing agent, which is crucial for disrupting cancer cell division .
- Inhibition of Protein Kinases : It acts as an inhibitor of AKT1 and other kinases involved in cell signaling pathways linked to cancer progression .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown varying degrees of effectiveness against pathogens such as E. coli and S. aureus .
The mechanism underlying the biological activity of 5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves:
- Inhibition of the PI3K/AKT/mTOR Pathway : By inhibiting AKT1, this compound disrupts key signaling pathways that regulate cell growth and survival .
- Microtubule Dynamics : The ability to induce microtubule depolymerization suggests a mechanism similar to that of established chemotherapeutic agents like taxanes .
Table 1: Summary of Biological Activities
| Activity Type | Description | IC50 / Effectiveness |
|---|---|---|
| Antiproliferative | Inhibits cancer cell growth | IC50 = 9.0 nM in MDA-MB-435 cells |
| Microtubule Depolymerization | Disrupts microtubule stability | EC50 = 19 nM |
| Antimicrobial | Effective against E. coli, S. aureus | MIC values vary by strain |
Case Studies
- Anticancer Activity : A study evaluated a series of derivatives based on the tetrahydrobenzothienopyrimidine structure and found that certain modifications significantly enhanced their antiproliferative effects compared to the lead compound .
- Antimicrobial Efficacy : Research demonstrated that specific derivatives exhibited potent antimicrobial activity against various bacterial strains with MIC values indicating effectiveness at low concentrations .
Q & A
Q. Advanced
- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Molecular docking studies : Use software like AutoDock Vina to predict binding affinities to targets such as EGFR or COX-2, leveraging crystallographic data from PDB (e.g., docking scores for 2-substituted derivatives in ) .
- Cell viability assays (MTT or SRB): Screen antiproliferative activity against cancer cell lines (e.g., IC₅₀ values for derivatives in ) .
How do substituents at the C2 and N1 positions modulate biological activity?
Q. Advanced
- C2 modifications : Electron-withdrawing groups (e.g., Cl, CF₃) enhance enzymatic inhibition (e.g., COX-2 IC₅₀ = 0.8 µM for 4-Cl derivatives vs. 12 µM for methyl analogs) .
- N1 alkylation : Bulky groups (e.g., benzyl) improve metabolic stability but may reduce solubility. Piperazine-containing derivatives (e.g., 4-ethylpiperazinyl ) show enhanced receptor binding (e.g., serotonin receptors) due to increased basicity .
- Thiazole ring fusion : Introduces π-π stacking interactions in kinase binding pockets, as seen in derivatives with 2-methylthiazole substituents (e.g., IC₅₀ = 50 nM for EGFR inhibition) .
What analytical techniques are critical for characterizing purity and stability?
Q. Basic
- HPLC : Use C18 columns (100 × 4 mm) with UV detection at 254 nm to assess purity (>95% for most derivatives) .
- Melting point analysis : Sharp melting points (e.g., 95–96°C for 4-chloro derivatives) indicate crystalline homogeneity .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) .
Q. Advanced
- Dynamic light scattering (DLS) : Evaluate aggregation tendencies in aqueous buffers, critical for in vivo studies .
- Stability studies : Accelerated degradation under acidic (0.1 N HCl) or oxidative (H₂O₂) conditions identifies labile substituents (e.g., hydrazine derivatives degrade within 24 hours) .
How can SAR studies be designed to optimize derivative potency?
Q. Advanced
- Fragment-based design : Combine high-throughput screening (HTS) of core scaffolds (e.g., thienopyrimidine) with substituent libraries (e.g., 20+ aryl/heteroaryl groups) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., 4-Cl improves activity by ΔpIC₅₀ = 1.2) .
- Metabolic profiling : Use liver microsomes to identify sites of rapid oxidation (e.g., methyl groups at C5 are prone to CYP3A4-mediated hydroxylation) .
What strategies address low yields in alkylation reactions?
Q. Basic
- Base selection : K₂CO₃ in DMF outperforms NaH in THF for N1-alkylation (yields increase from 40% to 85%) .
- Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., elimination or ring-opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
